3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride 3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride
Brand Name: Vulcanchem
CAS No.: 1258639-85-8
VCID: VC3428221
InChI: InChI=1S/C11H15N3O3.ClH/c1-8-6-9(15)14(11(8)17)7-10(16)13-4-2-12-3-5-13;/h6,12H,2-5,7H2,1H3;1H
SMILES: CC1=CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl
Molecular Formula: C11H16ClN3O3
Molecular Weight: 273.71 g/mol

3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride

CAS No.: 1258639-85-8

Cat. No.: VC3428221

Molecular Formula: C11H16ClN3O3

Molecular Weight: 273.71 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride - 1258639-85-8

Specification

CAS No. 1258639-85-8
Molecular Formula C11H16ClN3O3
Molecular Weight 273.71 g/mol
IUPAC Name 3-methyl-1-(2-oxo-2-piperazin-1-ylethyl)pyrrole-2,5-dione;hydrochloride
Standard InChI InChI=1S/C11H15N3O3.ClH/c1-8-6-9(15)14(11(8)17)7-10(16)13-4-2-12-3-5-13;/h6,12H,2-5,7H2,1H3;1H
Standard InChI Key YZQWZAAELUTJTH-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl
Canonical SMILES CC1=CC(=O)N(C1=O)CC(=O)N2CCNCC2.Cl

Introduction

3-Methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride is a complex organic compound that belongs to the pyrrole family. It features a pyrrole core with a piperazine moiety attached via an ethyl linker, which is further modified with a carbonyl group. This compound is of interest due to its potential biological activities, which are often associated with pyrrole and piperazine derivatives.

Synthesis Methods

The synthesis of 3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step reactions starting from simpler pyrrole precursors. A common approach includes the reaction of a pyrrole derivative with a piperazine-containing alkylating agent under basic conditions, followed by purification steps such as crystallization.

Synthesis Steps

  • Starting Materials: Pyrrole derivatives and piperazine-based alkylating agents.

  • Reaction Conditions: Basic conditions (e.g., sodium bicarbonate) in solvents like acetonitrile.

  • Purification: Crystallization from ethanol.

Biological Activities and Potential Applications

Compounds with similar structures to 3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione have shown various biological activities, including antimicrobial and anticancer properties. The presence of the piperazine ring enhances solubility and bioavailability, making it a candidate for further pharmaceutical development.

Potential Applications Table

ApplicationDescription
Antimicrobial AgentsPotential activity against bacterial or fungal pathogens
Anticancer AgentsPossible inhibition of cancer cell growth or proliferation
Neurological DisordersPotential role in modulating neurotransmitter pathways

Characterization Techniques

Characterization of 3-methyl-1-[2-oxo-2-(piperazin-1-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride involves techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods provide insights into the molecular structure and confirm the presence of functional groups.

Characterization Techniques Table

TechniquePurpose
NMR SpectroscopyStructural elucidation and confirmation of functional groups
Mass SpectrometryMolecular weight determination and fragmentation analysis
Infrared SpectroscopyIdentification of functional groups

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